Cas no 328-42-7 (Oxaloacetic Acid)

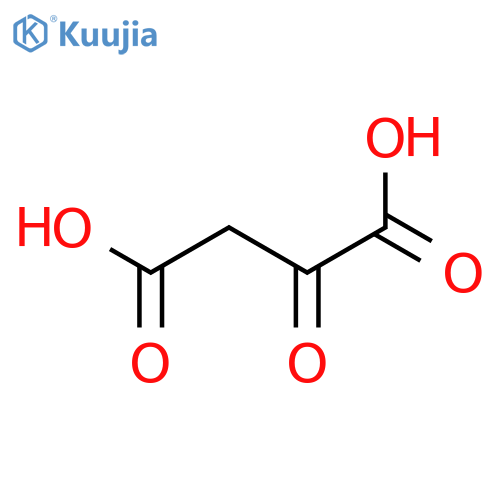

Oxaloacetic Acid structure

商品名:Oxaloacetic Acid

Oxaloacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Oxosuccinic acid

- Oxosuccinic acid

- Oxalacetic acid 2-Oxosuccinic

- Oxaloacetic acid

- Oxalacetic acid

- Oxobutanedioic acid

- 2-OXOSUCCINIC

- 2-Oxosuccinic acid,Ketosuccinic acid,Oxalacetic acid

- ketosuccinic acid

- OAA

- oxalacetic

- OXALEACETIC ACID

- OXLACETIC ACID

- keto-oxaloacetate

- BDBM23230

- HY-W010382

- Butanedioic acid, oxo-

- SCHEMBL8464

- Oxaloacetic acid, Hybri-Max(TM), powder, suitable for hybridoma

- s6112

- DTXSID8021646

- Butanedioic acid, oxo- (9CI)

- AS-17361

- 4cts

- alpha-Ketosuccinate

- 328-42-7

- 2-Ketosuccinate

- H12016

- Oxalacetic acid (8CI)

- alpha-Ketosuccinic acid

- Oxaloethanoic acid

- Ketosuccinate

- Z271128590

- Tox21_201215

- NS00015158

- CHEBI:30744

- C00036

- NSC-77688

- a-Ketosuccinate

- GTPL5236

- NCGC00258767-01

- Oxaloacetic acid, powder, BioReagent, suitable for cell culture, suitable for insect cell culture, >=97% (HPLC)

- 2-Oxobutanedioic acid

- AKOS000121850

- BCP16299

- OXOSUCCINIC ACID [INCI]

- 3-carboxy-3-oxopropanoic acid

- CHEMBL1794791

- FT-0631962

- OXALACETIC ACID TRANS-(Z)-ENOL FORM [MI]

- Oxaloethanoate

- Anhydrous enol-oxaloacetate

- Oxaloacetic acid, >=97% (HPLC)

- EINECS 206-329-8

- OXALACETIC ACID [MI]

- F15D7D2F-5E37-4B87-A8D2-824D5097A4DE

- Oxalacetic acetic

- a-Ketosuccinic acid

- NSC 77688

- A875503

- UNII-2F399MM81J

- Butanedioic acid, 2-oxo-

- 2-oxobutanedioate

- EN300-28603

- Bioepg

- 2-Oxosuccinate

- CAS-328-42-7

- NCGC00248960-01

- 7619-04-7

- J-650320

- 2F399MM81J

- J-650383

- LMFA01170120

- 2-Ketosuccinic acid

- DTXCID901646

- NSC77688

- O0072

- CS-W011098

- O-5000

- OXALACETIC ACID [WHO-DD]

- oxaloacetate

- Q408658

- 2-oxo-butanedioic acid

- MFCD00002592

- oxosuccinate

- oxaloacetate dianion

- oxobutanedioic acid, ion(2-)

- oxalacetate

- oxobutanedioate

- keto-succinic acid

- DB-228237

- OxalaceticAcid

- BRD-K61279411-001-02-0

- SY010263

- STL168038

- DB-048279

- 206-329-8

- 2 Ketosuccinic Acid

- 2ketosuccinic acid

- Butanedioic acid, 2oxo

- OXALACETIC ACID TRANS-(Z)-ENOL FORM

- FO12113

- Acid, Oxalacetic

- 2Oxobutanedioic acid

- Acid, Oxaloacetic

- Butanedioic acid, oxo

- 2 oxo Butanedioic Acid

- Oxaloacetic Acid

-

- MDL: MFCD00002592

- インチ: 1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)

- InChIKey: KHPXUQMNIQBQEV-UHFFFAOYSA-N

- ほほえんだ: C(C(=O)C(=O)O)C(=O)O

- BRN: 1705475

計算された属性

- せいみつぶんしりょう: 132.005873g/mol

- ひょうめんでんか: 0

- XLogP3: -0.6

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 3

- どういたいしつりょう: 132.005873g/mol

- 単一同位体質量: 132.005873g/mol

- 水素結合トポロジー分子極性表面積: 91.7Ų

- 重原子数: 9

- 複雑さ: 158

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: メチルエステルが無色結晶である不安定な液体。

- 密度みつど: 1.3067 (rough estimate)

- ゆうかいてん: 161 ºC

- ふってん: 163.94°C (rough estimate)

- フラッシュポイント: 88°C

- 屈折率: 1.4000 (estimate)

- ようかいど: H2O: 100 mg/mL

- すいようせい: 解体

- あんていせい: Stable. Incompatible with strong oxidizing agents. Keep refrigerated.

- PSA: 91.67000

- LogP: -0.88520

- マーカー: 6909

- 酸性度係数(pKa): 2.22(at 25℃)

- ようかいせい: 使用できません

- かんど: 熱に敏感である

Oxaloacetic Acid セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- セキュリティ用語:8

- 包装等級:II

- リスク用語:R34

- 包装グループ:II

- ちょぞうじょうけん:0-10°C

- TSCA:Yes

- 包装カテゴリ:II

- 危険レベル:8

- 危険レベル:8

Oxaloacetic Acid 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Oxaloacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28603-25.0g |

2-oxobutanedioic acid |

328-42-7 | 93.0% | 25.0g |

$115.0 | 2025-03-21 | |

| TRC | O845030-5g |

Oxaloacetic Acid |

328-42-7 | 5g |

$ 81.00 | 2023-09-06 | ||

| TRC | O845030-50g |

Oxaloacetic Acid |

328-42-7 | 50g |

$460.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | O7753-5G |

Oxaloacetic Acid |

328-42-7 | 97% | 5g |

¥1255.8 | 2023-09-21 | |

| Enamine | EN300-28603-0.5g |

2-oxobutanedioic acid |

328-42-7 | 93.0% | 0.5g |

$19.0 | 2025-03-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O74861-1g |

2-Oxosuccinic acid |

328-42-7 | 97% | 1g |

¥118.0 | 2024-07-19 | |

| TRC | O845030-1g |

Oxaloacetic Acid |

328-42-7 | 1g |

$ 58.00 | 2023-09-06 | ||

| ChemScence | CS-W011098-5g |

Oxaloacetic acid |

328-42-7 | ≥98.0% | 5g |

$95.0 | 2022-04-27 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O107187-100g |

Oxaloacetic Acid |

328-42-7 | 98% | 100g |

¥6999.90 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12739-5g |

Oxalacetic acid, 97% |

328-42-7 | 97% | 5g |

¥821.00 | 2023-03-16 |

Oxaloacetic Acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:328-42-7)Oxobutanedioic acid

注文番号:LE15029

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:11

価格 ($):discuss personally

Oxaloacetic Acid 関連文献

-

Ya-Ping Xue,Cheng-Hao Cao,Yu-Guo Zheng Chem. Soc. Rev. 2018 47 1516

-

Pascal K. Harimech,Raimo Hartmann,Joanna Rejman,Pablo del Pino,Pilar Rivera-Gil,Wolfgang J. Parak J. Mater. Chem. B 2015 3 2801

-

Vincent Artero,Leif Hammarstr?m,Fengtao Fan,Dong Ryeol Whang,Jose Martinez,Anthony Harriman,Takumi Noguchi,Joshua Karlsson,Peter Summers,Shigeru Itoh,Richard Cogdell,Alexander Kibler,Johannes Ehrmaier,Hitoshi Tamiaki,Etsuko Fujita,Seigo Shima,Shunya Yoshino,Haruo Inoue,Michael Wasielewski,Thomas Corry,Devens Gust,Flavia Cassiola,Hitoshi Ishida,Katsuhiko Takagi,Sang Ook Kang,Can Li,Licheng Sun,Hyunwoong Park,Hideki Hashimoto,Yutaka Amao,Eun Jin Son,Nobuo Kamiya,Jian-Ren Shen,Kizashi Yamaguchi Faraday Discuss. 2017 198 147

-

4. Effect of soybean oligopeptide on the growth and metabolism of Lactobacillus acidophilus JCM 1132Wenhui Li,Yinxiao Zhang,He Li,Chi Zhang,Jian Zhang,Jalal Uddin,Xinqi Liu RSC Adv. 2020 10 16737

-

Tie Shen,Bin Rui,Hong Zhou,Ximing Zhang,Yin Yi,Han Wen,Haoran Zheng,Jihui Wu,Yunyu Shi Mol. BioSyst. 2013 9 121

328-42-7 (Oxaloacetic Acid) 関連製品

- 108-56-5(Diethyl 2-oxobutanedioate)

- 110-94-1(pentanedioic acid)

- 111-16-0(Pimelic acid)

- 600-18-0(a-Ketobutyric Acid)

- 105-45-3(methyl 3-oxobutanoate)

- 7580-59-8(2,3-Dioxosuccinic acid)

- 57-10-3(Palmitic acid)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1189426-16-1(Sulfadiazine-13C6)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:328-42-7)Oxaloacetic Acid

清らかである:99%

はかる:25g

価格 ($):182.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:328-42-7)草酰乙酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ